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Compound of Interest

Compound Name: Boc-Glu(OtBu)-OBzl

CAS No.: 910908-09-7

Cat. No.: B2494252

Get Quote

CAS 910908-09-7 is chemically identified as Boc-L-Glu(OtBu)-OBzl[1], or N-α-tert-

butoxycarbonyl-L-glutamic acid α-benzyl ester γ-tert-butyl ester. This molecule is a highly

specialized, orthogonally protected amino acid derivative used extensively in advanced solid-

phase and solution-phase peptide synthesis (SPPS/SPS)[2].

The structural logic of this molecule relies on masking the native zwitterionic nature of glutamic

acid. By protecting the α-amine with a Boc (tert-butoxycarbonyl) group, the γ-carboxylic acid

with a tBu (tert-butyl) ester, and the α-carboxylic acid with a Bzl (benzyl) ester, the molecule is

rendered completely neutral and highly lipophilic. This specific tri-protection strategy allows for

orthogonal deprotection—the ability to selectively remove one protecting group without

compromising the chemical integrity of the others[3].

Quantitative Physical Properties
The following table summarizes the fundamental physical properties of CAS 910908-09-7,

derived from its structural composition and established chemical databases[4],[1].
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Property Value Scientific Rationale

Molecular Formula C₂₁H₃₁NO₆

Comprises the Glu backbone

(C₅) + Boc (C₅) + OtBu (C₄) +

OBzl (C₇)[4].

Molecular Weight 393.47 g/mol

High MW for a single amino

acid due to bulky protecting

groups[1].

Physical State Viscous oil to off-white solid

The bulky, asymmetric

protecting groups disrupt

crystal lattice formation, often

resulting in low-melting

amorphous solids or oils.

Predicted LogP ~4.2 - 4.8

Highly hydrophobic due to the

extensive aliphatic (tBu) and

aromatic (Bzl) carbon

shielding.

H-Bond Donors 1

Only the carbamate (Boc) N-H

remains available for hydrogen

bonding.

H-Bond Acceptors 6

Carbonyl and ether oxygens

across the ester and

carbamate linkages.

Phase 2: Thermodynamic & Solubility Profiling
The solubility of Boc-L-Glu(OtBu)-OBzl is dictated by the hydrophobic effect and the entropy of

solvation. Because the polar amine and carboxylate groups are masked, the molecule cannot

participate in ion-dipole interactions with aqueous media. Instead, its solubility is governed by

van der Waals forces and dipole-dipole interactions, making it highly soluble in aprotic and

polar organic solvents.

Solubility Matrix
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Solvent Solubility Limit Solvation Mechanism

Dichloromethane (DCM) >100 mg/mL (Highly Soluble)

Favorable van der Waals

interactions with the bulky

aliphatic tBu and Boc groups.

Dimethylformamide (DMF) >100 mg/mL (Highly Soluble)

Strong dipole-dipole

interactions; standard solvent

for peptide coupling.

Methanol (MeOH) >50 mg/mL (Soluble)
Hydrogen bonding with the

ester/carbamate oxygens.

Water (H₂O) Insoluble (<0.1 mg/mL)

Thermodynamic penalty of

forming a hydration shell

around the large hydrophobic

surface area.

Experimental Protocol: Self-Validating Solubility
Assessment
To empirically verify the solubility limit of CAS 910908-09-7 for a specific synthetic workflow,

researchers must avoid relying solely on visual turbidity, which is prone to subjective error. The

following protocol utilizes a self-validating gravimetric-to-HPLC pipeline.

Step-by-Step Methodology:

Aliquoting: Accurately weigh 10.0 mg of Boc-L-Glu(OtBu)-OBzl into a tared, inert glass vial.

Titrimetric Solvation: Add the target solvent (e.g., DCM) in 10 µL increments using a positive

displacement pipette.

Mechanical Agitation: Vortex for 60 seconds, followed by sonication in a 25°C water bath for

5 minutes to overcome the activation energy of dissolution.

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any micro-

particulate undissolved solute.
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Self-Validation (HPLC): Extract 10 µL of the supernatant, dilute 1:100 in mobile phase, and

inject into an HPLC-UV (λ = 210 nm for the amide/ester backbone, 254 nm for the benzyl

ring). Quantify against a known standard curve. Validation Logic: If the calculated

concentration matches the theoretical concentration based on the volume added, complete

solubility is confirmed. If it is lower, the saturation limit has been reached.

Weigh 10 mg
CAS 910908-09-7

Titrimetric Addition
of Target Solvent

Vortex & Sonicate
(5 mins at 25°C)

Centrifugation
(Phase Separation)

HPLC / UV
Quantification

Click to download full resolution via product page

Workflow for the self-validating solubility assessment of hydrophobic peptide building blocks.

Phase 3: Orthogonal Cleavage Dynamics
The true value of CAS 910908-09-7 lies in its orthogonality[2]. Depending on the synthetic goal,

a chemist can selectively unmask either the α-carboxylic acid or the α-amine/γ-carboxylic acid

pair.

Pathway A: Selective Hydrogenolysis of the Benzyl
Ester (OBzl)
To utilize the α-carboxylic acid for coupling while keeping the amine and γ-carboxylic acid

protected, the benzyl ester must be cleaved.

Causality: Palladium (Pd) catalyst specifically coordinates with the π-electrons of the

aromatic benzyl ring. Under a hydrogen atmosphere, this leads to the reductive cleavage of

the benzyl-oxygen bond. The aliphatic Boc and tBu groups lack this π-system and remain

completely inert to these conditions[3].
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Protocol: Dissolve Boc-L-Glu(OtBu)-OBzl in MeOH. Add 10% Pd/C (10% w/w relative to the

substrate). Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm). Stir vigorously

at room temperature for 2-4 hours. Filter through Celite to remove the catalyst, and

concentrate in vacuo to yield Boc-L-Glu(OtBu)-OH.

Pathway B: Acidolysis of Boc and OtBu Groups
To elongate the peptide from the N-terminus, the Boc group must be removed.

Causality: Treatment with strong acid (e.g., Trifluoroacetic acid, TFA) protonates the

carbamate and ester oxygens. This induces cleavage driven by the formation of highly stable

tert-butyl carbocations, which subsequently eliminate to form isobutylene gas and CO₂. The

benzyl ester, lacking the ability to form a stable carbocation, is highly resistant to TFA and

remains intact[3].

Protocol: Dissolve the substrate in a 50:50 mixture of TFA and DCM. Stir at room

temperature for 30-60 minutes. Self-Validation Step: Monitor by LC-MS. The reaction is

complete when the parent mass (m/z 394 [M+H]⁺) completely shifts to the deprotected mass

(m/z 238 [M+H]⁺ for H-L-Glu-OBzl). Evaporate the TFA under a stream of N₂ to yield the

product as a TFA salt.
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Orthogonal deprotection logic for CAS 910908-09-7 demonstrating selective unmasking

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 910908-09-7 CAS|BOC-GLU(OTBU)-OBZL|生产厂家|价格信息 [m.chemicalbook.com]

2. books.rsc.org [books.rsc.org]

3. semanticscholar.org [semanticscholar.org]

4. 910908-09-7 CAS Manufactory [m.chemicalbook.com]

To cite this document: BenchChem. [Phase 1: Molecular Architecture & Chemical Identity].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2494252/docs#phase-1-molecular-architecture-
chemical-identity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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